molecular formula C14H18O2 B10839928 10-Epi-8-deoxy-cumambrin B

10-Epi-8-deoxy-cumambrin B

Cat. No. B10839928
M. Wt: 218.29 g/mol
InChI Key: PFGQZVWFUUWHOT-VOAKCMCISA-N
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Description

10-EPI-8-DEOXY-CUMAMBRIN B is a sesquiterpene lactone belonging to the guaianolide family. These compounds are known for their diverse biological activities and are often isolated from plants in the Asteraceae family. The structure of this compound includes multiple rings and functional groups, making it a compound of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-EPI-8-DEOXY-CUMAMBRIN B typically involves multiple steps, including the formation of its tricyclic core. The synthetic route may involve cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants in the Asteraceae family, followed by purification processes. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 10-EPI-8-DEOXY-CUMAMBRIN B undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 10-EPI-8-DEOXY-CUMAMBRIN B involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as aromatase, which plays a role in hormone synthesis. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .

Similar Compounds:

Uniqueness: this compound stands out due to its specific structural features and potent biological activities. Its ability to inhibit aromatase at concentrations comparable to other known inhibitors highlights its potential as a therapeutic agent .

properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(3aS,6aR,9aR,9bS)-9-methyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one

InChI

InChI=1S/C14H18O2/c1-8-6-7-10-4-3-5-11-9(2)14(15)16-13(11)12(8)10/h6,10-13H,2-5,7H2,1H3/t10-,11+,12+,13+/m1/s1

InChI Key

PFGQZVWFUUWHOT-VOAKCMCISA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2)C(=C)C(=O)O3

Canonical SMILES

CC1=CCC2C1C3C(CCC2)C(=C)C(=O)O3

Origin of Product

United States

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